molecular formula C10H15N3O B8736967 1-(5-Aminopyridin-2-yl)piperidin-3-ol

1-(5-Aminopyridin-2-yl)piperidin-3-ol

Cat. No.: B8736967
M. Wt: 193.25 g/mol
InChI Key: KIXOHJWWJZBORN-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-2-yl)piperidin-3-ol is a heterocyclic compound featuring a piperidine ring substituted at position 1 with a 5-aminopyridin-2-yl group and at position 3 with a hydroxyl group.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-(5-aminopyridin-2-yl)piperidin-3-ol

InChI

InChI=1S/C10H15N3O/c11-8-3-4-10(12-6-8)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7,11H2

InChI Key

KIXOHJWWJZBORN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analysis Table

Compound Name Pyridine/Pyrimidine Substituent Piperidine Substituent Molecular Weight (g/mol) Key Properties/Activity Evidence ID
1-(5-Aminopyridin-2-yl)piperidin-3-ol -NH₂ at C5 -OH at C3 ~195.23 (estimated) Potential H-bond donor/acceptor -
1-(5-Nitropyridin-2-yl)piperidin-3-ol -NO₂ at C5 -OH at C3 239.29 Analytical standard
1-(5-Chloropyrimidin-2-yl)piperidin-4-ol -Cl at C5 (pyrimidine) -OH at C4 213.67 High purity (97%)
1-(5-Aminopyridin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol -NH₂ at C5 -OH at C4, -CH₂CH₂F at C3 239.29 Low aqueous solubility
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol -Cl at C6 (quinoline) -OH at C3 386.33 Spike protein binder

Critical Discussion of Substituent Effects

  • Amino vs. Nitro Groups: The -NH₂ group in the target compound enhances solubility and hydrogen-bonding capacity compared to the -NO₂ analogue, which may favor stability in reducing environments .
  • Piperidine vs. Azetidine : The azetidine analogue’s rigid structure could limit off-target interactions but may reduce bioavailability due to higher ring strain .
  • Chlorine vs. Methyl Groups : Chlorine increases hydrophobicity and steric bulk, whereas methyl groups improve lipophilicity without significant steric hindrance .

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